molecular formula C52H62ClN9O6S B12856521 N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide

N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide

Cat. No.: B12856521
M. Wt: 976.6 g/mol
InChI Key: HRMCHPZINQOIFC-DEMACNEKSA-N
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Description

N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide typically involves multiple steps, each requiring specific reagents and conditions. The process may include:

  • Formation of the cyclobutyl ring through a cyclization reaction.
  • Introduction of the chloro and cyano groups via substitution reactions.
  • Coupling reactions to attach the nicotinamide and piperazine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
  • Implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulation of signaling pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-6-(4-(2-(5-(1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)isoxazol-3-yl)ethyl)piperazin-1-yl)nicotinamide analogs.
  • Other cyclobutyl-containing compounds: With similar structural features but different functional groups.

Properties

Molecular Formula

C52H62ClN9O6S

Molecular Weight

976.6 g/mol

IUPAC Name

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-6-[4-[2-[5-[1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]ethyl]piperazin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C52H62ClN9O6S/c1-30(2)44(48(66)62-28-38(63)24-41(62)47(65)57-31(3)33-9-11-34(12-10-33)45-32(4)56-29-69-45)42-23-37(59-68-42)17-18-60-19-21-61(22-20-60)43-16-14-36(27-55-43)46(64)58-49-51(5,6)50(52(49,7)8)67-39-15-13-35(26-54)40(53)25-39/h9-16,23,25,27,29-31,38,41,44,49-50,63H,17-22,24,28H2,1-8H3,(H,57,65)(H,58,64)/t31-,38+,41-,44?,49?,50?/m0/s1

InChI Key

HRMCHPZINQOIFC-DEMACNEKSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)C(C4=CC(=NO4)CCN5CCN(CC5)C6=NC=C(C=C6)C(=O)NC7C(C(C7(C)C)OC8=CC(=C(C=C8)C#N)Cl)(C)C)C(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)CCN5CCN(CC5)C6=NC=C(C=C6)C(=O)NC7C(C(C7(C)C)OC8=CC(=C(C=C8)C#N)Cl)(C)C)C(C)C)O

Origin of Product

United States

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